molecular formula C23H28N2O2 B5348661 4-benzyl-1-(3,4-dimethylbenzoyl)-3-ethyl-1,4-diazepan-5-one

4-benzyl-1-(3,4-dimethylbenzoyl)-3-ethyl-1,4-diazepan-5-one

货号 B5348661
分子量: 364.5 g/mol
InChI 键: OLLUJVZFECWAAZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-benzyl-1-(3,4-dimethylbenzoyl)-3-ethyl-1,4-diazepan-5-one, commonly known as BzEtDZ, is a chemical compound that belongs to the class of diazepines. It has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience.

作用机制

The mechanism of action of BzEtDZ is not fully understood. However, it is believed to act as a positive allosteric modulator of the GABA-A receptor. GABA-A receptors are ionotropic receptors that are activated by the neurotransmitter GABA. They are responsible for inhibitory neurotransmission in the central nervous system. BzEtDZ enhances the binding of GABA to the GABA-A receptor, resulting in increased chloride ion influx and hyperpolarization of the neuron. This leads to a reduction in neuronal excitability, resulting in the anxiolytic, sedative, and muscle relaxant effects of BzEtDZ.
Biochemical and Physiological Effects
BzEtDZ has been found to have several biochemical and physiological effects. It has been reported to increase the levels of GABA in the brain, which may contribute to its anxiolytic and sedative effects. Additionally, BzEtDZ has been found to decrease the levels of glutamate, an excitatory neurotransmitter, in the brain. This may contribute to its anticonvulsant and antipsychotic effects. BzEtDZ has also been found to increase the levels of dopamine, a neurotransmitter that is involved in reward and motivation. This may contribute to its potential as a treatment for addiction.

实验室实验的优点和局限性

One of the main advantages of BzEtDZ for lab experiments is its high potency and selectivity for the GABA-A receptor. This allows for precise and reliable experiments to be conducted. Additionally, BzEtDZ has a relatively long half-life, which allows for sustained effects to be observed. However, one of the limitations of BzEtDZ is its low solubility in water, which can make it difficult to administer in experiments.

未来方向

There are several future directions for the research of BzEtDZ. One potential direction is the development of more potent and selective analogs of BzEtDZ for the treatment of anxiety disorders, epilepsy, and schizophrenia. Additionally, the potential of BzEtDZ as a treatment for addiction warrants further investigation. Another potential direction is the investigation of the effects of BzEtDZ on different subtypes of the GABA-A receptor, as this may lead to the development of more selective drugs with fewer side effects. Finally, the development of novel delivery systems for BzEtDZ may improve its solubility and bioavailability, making it a more viable option for clinical use.
Conclusion
In conclusion, BzEtDZ is a promising compound with potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. Its anxiolytic, sedative, and muscle relaxant properties, as well as its anticonvulsant, antipsychotic, and antinociceptive effects, make it a promising candidate for the treatment of several disorders. The development of more potent and selective analogs, investigation of different subtypes of the GABA-A receptor, and the development of novel delivery systems are some of the future directions for the research of BzEtDZ.

合成方法

The synthesis of BzEtDZ involves the reaction of 3,4-dimethylbenzoyl chloride with benzylamine, followed by the reaction of the resulting intermediate with ethyl glycinate. The final product is obtained through the cyclization of the intermediate with sodium hydride in DMF. The yield of the synthesis method is approximately 60-70%.

科学研究应用

BzEtDZ has been extensively studied for its potential applications in medicinal chemistry, pharmacology, and neuroscience. It has been reported to exhibit anxiolytic, sedative, and muscle relaxant properties. Additionally, BzEtDZ has been found to possess anticonvulsant, antipsychotic, and antinociceptive effects. These properties make BzEtDZ a promising candidate for the treatment of anxiety disorders, epilepsy, schizophrenia, and chronic pain.

属性

IUPAC Name

4-benzyl-1-(3,4-dimethylbenzoyl)-3-ethyl-1,4-diazepan-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O2/c1-4-21-16-24(23(27)20-11-10-17(2)18(3)14-20)13-12-22(26)25(21)15-19-8-6-5-7-9-19/h5-11,14,21H,4,12-13,15-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLLUJVZFECWAAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN(CCC(=O)N1CC2=CC=CC=C2)C(=O)C3=CC(=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。